N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiadiazole rings, followed by their functionalization and coupling.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Thiadiazole Ring: The thiadiazole ring is often synthesized through the cyclization of thiosemicarbazide with a suitable diacid chloride.
Coupling Reactions: The final step involves the coupling of the pyrazole and thiadiazole rings with the piperidine derivative under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the nitro groups to amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique functional groups make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(methylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine
- **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(propylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine
Uniqueness
The uniqueness of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[1-(ethylsulfonyl)-4-piperidyl]-1,3,4-thiadiazol-2-yl}amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H23ClN6O2S2 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(1-ethylsulfonylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H23ClN6O2S2/c1-2-30(27,28)26-11-7-14(8-12-26)18-22-23-19(29-18)21-17-9-10-25(24-17)13-15-5-3-4-6-16(15)20/h3-6,9-10,14H,2,7-8,11-13H2,1H3,(H,21,23,24) |
InChI Key |
KCQPWJGMRBKLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.